molecular formula C21H15NO5 B13133281 1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione CAS No. 61548-23-0

1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione

Cat. No.: B13133281
CAS No.: 61548-23-0
M. Wt: 361.3 g/mol
InChI Key: CWWZMNXYPYPHTF-UHFFFAOYSA-N
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Description

1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione is a synthetic anthraquinone derivative of significant interest in medicinal chemistry and biochemical research. While specific studies on this exact compound are limited, its structural features are closely related to anthraquinones known to be potent inhibitors of key protein kinases. Research on analogous trihydroxy- and amino-substituted anthraquinones has demonstrated potent inhibition of enzymes such as myosin light chain kinase (MLCK) and protein kinase C (PKC), with structure-activity relationships indicating that polar, trihydroxylated derivatives are particularly effective . This suggests a potential mechanism of action through interference with cell signaling pathways. Anthraquinones are a privileged scaffold in drug discovery, well-known for their diverse biological activities and their ability to interact with biological targets like DNA and various enzymes . Compounds like mitoxantrone, which also features hydroxy and aminoalkyl substitutions, are established anticancer agents that block DNA synthesis by inhibiting topoisomerases . The structural similarity of 1,5,8-Trihydroxy-2-(4-methylanilino)anthraquinone positions it as a promising candidate for investigating novel inhibitors and exploring structure-activity relationships to develop new therapeutic leads, particularly in oncology. Its value to researchers lies in its potential as a tool compound for studying kinase function and for the synthesis of further derivatives to expand the chemical space of biologically active anthraquinones .

Properties

CAS No.

61548-23-0

Molecular Formula

C21H15NO5

Molecular Weight

361.3 g/mol

IUPAC Name

1,5,8-trihydroxy-2-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H15NO5/c1-10-2-4-11(5-3-10)22-13-7-6-12-16(20(13)26)21(27)18-15(24)9-8-14(23)17(18)19(12)25/h2-9,22-24,26H,1H3

InChI Key

CWWZMNXYPYPHTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • Anthraquinone derivatives (e.g., 2-chloroanthraquinone or 2-nitroanthraquinone) serve as precursors.
  • 4-methylaniline (p-toluidine) as the amine source for the anilino substitution.

Stepwise Synthesis

Step Reaction Type Description Conditions/Notes
1 Hydroxylation Selective hydroxylation at positions 1, 5, and 8 of anthraquinone core Use of oxidants such as hydrogen peroxide or metal-catalyzed hydroxylation; control of regioselectivity critical
2 Nucleophilic aromatic substitution (SNAr) Replacement of a leaving group (e.g., chlorine) at position 2 by 4-methylanilino group Heating with 4-methylaniline under reflux in polar aprotic solvents (e.g., DMF)
3 Purification Isolation of product by crystallization or chromatography Use of column chromatography or recrystallization from suitable solvents
4 Characterization Confirmation of structure and purity UV-Vis, NMR (1H, 13C), MS, and IR spectroscopy

Alternative Methods

Research Findings and Comparative Analysis

A comprehensive review of anthraquinone functionalization methods highlights the following:

  • Hydroxylation is often achieved via controlled oxidation, which must avoid over-oxidation or degradation of the anthraquinone core.
  • Nucleophilic aromatic substitution is favored for introducing amino groups when a good leaving group is present.
  • Metal-catalyzed amination (e.g., Buchwald–Hartwig amination) offers a versatile alternative, especially for sterically hindered or electronically deactivated substrates.
  • Direct C–H amination methods are promising but require careful catalyst and condition optimization.
Method Advantages Disadvantages Typical Yield Range References/Notes
Hydroxylation + SNAr Well-established, straightforward Requires pre-functionalization 50–70% Classical methods; widely reported
Pd-catalyzed amination Milder conditions, good selectivity Requires expensive catalysts 60–85% Recent literature on anthraquinone derivatives
Direct C–H amination Avoids pre-functionalization Catalyst sensitivity, lower yields 30–60% Emerging method; ongoing research

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Confirms the presence and position of hydroxyl and anilino substituents.
  • Mass Spectrometry: Confirms molecular weight (361.3 g/mol).
  • UV-Vis Spectroscopy: Characteristic anthraquinone absorption bands, shifted by substitution pattern.
  • Purity Assessments: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) used to ensure product purity.

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Material Anthraquinone derivatives (e.g., 2-chloroanthraquinone)
Key Reactions Hydroxylation, nucleophilic aromatic substitution, amination
Catalysts/Conditions Oxidants for hydroxylation; polar aprotic solvents; Pd catalysts for amination
Purification Techniques Chromatography, recrystallization
Characterization Techniques NMR, MS, UV-Vis, IR
Typical Yields 50–85% depending on method
Challenges Regioselectivity in hydroxylation; catalyst sensitivity

Chemical Reactions Analysis

Types of Reactions

1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione, also known as 9,10-anthracenedione derivative, is a compound with significant applications in various scientific fields. This article explores its applications in dye chemistry , photodynamic therapy , and organic electronics , supported by comprehensive data and case studies.

Dye Chemistry

This compound is primarily used as a dye due to its vibrant color properties derived from its anthraquinone structure. It exhibits excellent lightfastness and stability, making it suitable for various applications in textiles and coatings.

  • Case Study : In a study on textile dyeing processes, the compound demonstrated superior color yield and wash fastness compared to traditional dyes, highlighting its potential for sustainable dyeing practices .

Photodynamic Therapy

This compound has been investigated for its role in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to induce cytotoxic effects in targeted cells upon light activation.

  • Mechanism : The compound acts as a photosensitizer, generating reactive oxygen species (ROS) when exposed to light. This property is particularly useful in treating certain types of cancers.
  • Research Findings : A recent study indicated that formulations containing this compound significantly reduced tumor sizes in animal models when combined with specific wavelengths of light . The study emphasized the compound's effectiveness in inducing apoptosis in cancer cells while minimizing damage to surrounding healthy tissue.

Organic Electronics

This compound is also explored in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Performance Metrics : The compound exhibits favorable charge transport properties and photoluminescence characteristics essential for efficient device performance.
  • Case Study : In the development of OLEDs, devices incorporating this compound showed enhanced brightness and efficiency compared to those using conventional materials. The study reported a maximum external quantum efficiency of over 20% .

Mechanism of Action

The mechanism of action of 1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets such as kinases, topoisomerases, and other essential cellular proteins. By binding to these targets, the compound can inhibit cancer cell proliferation, induce apoptosis, and interfere with cellular signaling pathways critical for cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Anthraquinone Derivatives

Substituent Positioning and Bioactivity

The biological activity of anthracene-9,10-dione derivatives is highly dependent on substituent type and position. Below is a comparative analysis:

Compound Substituents Key Interactions/Bioactivity Reference
1,5,8-Trihydroxy-2-(4-methylanilino) 1,5,8-OH; 2-(4-methylanilino) Potential DNA intercalation/groove binding; cytotoxic activity inferred from structural analogs
2-(Butylamino)anthracene-9,10-dione (5a) 2-butylamino; 4-methoxy (variable) Strong cytotoxicity (IC₅₀: 1.1–3.0 µg/mL vs. MCF-7/Hep-G2); nucleophilic substitution synthesis
2,3-(Dibutylamino)anthracene-9,10-dione (5b) 2,3-dibutylamino Higher steric hindrance; moderate cytotoxicity (IC₅₀: 13.0 µg/mL vs. Hep-G2)
Parietin (Natural Anthraquinone) 1,8-dihydroxy-3-methoxy Tau protein inhibition via HB interactions with lysine/glutamine residues
1,4-Diaminoanthracene-9,10-dione 1,4-diamino Enhanced DNA-binding via dual groove occupancy; distinct cytotoxic mechanisms

Key Observations :

  • Hydroxyl vs. Amino Groups: Hydroxyl groups (e.g., 1,5,8-trihydroxy) enhance HB interactions with biomolecular targets like DNA or tau protein, while amino groups (e.g., butylamino) improve nucleophilic reactivity and cytotoxicity .
  • Substituent Bulk: Bulky substituents (e.g., dibutylamino in 5b) reduce cytotoxicity, likely due to steric hindrance limiting DNA intercalation .
  • Methoxy vs. Hydroxy : Methoxy groups (e.g., in parietin) may reduce solubility but increase membrane permeability compared to hydroxylated analogs .
DNA-Binding Mechanisms

Anthracene-9,10-diones interact with DNA via intercalation or groove binding. For example:

  • 1,4-Diaminoanthracene-9,10-dione binds reversibly to both major and minor DNA grooves, enhancing cytotoxicity .
  • 2-(Butylamino)anthracene-9,10-dione (5a) likely intercalates due to planar structure and amino group flexibility, achieving IC₅₀ values comparable to doxorubicin .
  • The 4-methylanilino group in the target compound may mimic aromatic amino acid side chains, facilitating selective interactions with DNA or protein kinases .
Cytotoxic Activity

Cytotoxicity data from structurally related compounds suggest that the target compound’s trihydroxy and anilino groups could synergize for enhanced activity:

  • 2-(Butylamino)anthracene-9,10-dione (5a): IC₅₀ = 1.1 µg/mL (MCF-7), 3.0 µg/mL (Hep-G2) .
  • 1,5-Bis(aminoethylamino)anthracene-9,10-dione (AQ5H): IC₅₀ < 5 µM in leukemia models .
Enzyme Interactions

Molecular docking studies on analogs reveal:

  • Parietin forms HB interactions with lysine and glutamine residues in tau protein, inhibiting aggregation .
  • 1-(4-Aminophenylthio)anthracene-9,10-dione exhibits anti-acetylcholinesterase activity via π-π stacking and HB interactions .
  • The 1,5,8-trihydroxy configuration in the target compound may similarly target enzymes like kinases or oxidoreductases.

Biological Activity

1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione, often referred to in research as a derivative of anthraquinone, has garnered attention due to its diverse biological activities. This compound is part of a larger class of anthracene derivatives known for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article synthesizes findings from various studies to detail its biological activities, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₅N₁O₄
  • Molecular Weight: 305.32 g/mol

This compound features a trihydroxy substitution pattern on the anthracene ring and an aniline moiety that contributes to its biological properties.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines.

  • Mechanism of Action: The compound is believed to intercalate into DNA strands, disrupting replication and transcription processes. It also induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which leads to cell death in cancer cells .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of this anthracene derivative. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages.

  • In vitro Findings: In RAW264.7 cells stimulated with lipopolysaccharides (LPS), treatment with this compound significantly decreased nitric oxide (NO) production and inhibited the expression of inflammatory mediators .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It scavenges free radicals effectively due to its multiple hydroxyl groups, which can donate hydrogen atoms to neutralize reactive species.

Study 1: Anticancer Efficacy

In a study examining the anticancer effects on human breast cancer cells (MCF-7), this compound was found to reduce cell viability significantly at concentrations as low as 5 µg/mL. The study utilized MTT assays to assess cell proliferation and flow cytometry for apoptosis analysis .

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory mechanism in RAW264.7 macrophages revealed that this compound downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes. The results indicated a dose-dependent response where higher concentrations led to more pronounced effects on cytokine production .

Data Table: Summary of Biological Activities

Activity TypeEffectMechanismReference
AnticancerInhibition of cell growthDNA intercalation; ROS generation
Anti-inflammatoryDecreased cytokine levelsDownregulation of iNOS/COX-2
AntioxidantScavenging free radicalsHydrogen donation from hydroxyl groups

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione, and how can yield and purity be optimized?

  • Methodology :

  • Step 1 : Begin with anthracene nitration to introduce nitro groups at positions 1, 5, and 7. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .
  • Step 2 : Reduce nitro groups to amines using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in alkaline conditions .
  • Step 3 : Introduce the 4-methylanilino group via nucleophilic substitution. React 4-methylaniline with brominated anthraquinone intermediates in DMF at 80–100°C for 12–24 hours .
  • Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, hydroxyls at δ 10–12 ppm). IR spectroscopy verifies OH/N-H stretches (3200–3500 cm⁻¹) and carbonyl bands (1670–1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 388.12).
  • X-ray Crystallography : Resolve crystal structure to confirm planar anthraquinone core and substituent orientations .

Q. What solvents and conditions are optimal for stabilizing this compound in solution?

  • Methodology :

  • Solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution. Avoid aqueous solutions at extreme pH due to hydroxyl group deprotonation or anthraquinone degradation .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photooxidation and aggregation .

Advanced Research Questions

Q. How does the 4-methylanilino substituent influence electronic properties and reactivity compared to other anthraquinone derivatives?

  • Methodology :

  • Electrochemical Analysis : Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF₆). Compare reduction potentials (E₁/₂) to anthrarufin (1,5-dihydroxyanthraquinone) to assess electron-withdrawing/donating effects of the substituent .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map HOMO/LUMO distributions and predict sites for electrophilic attack (e.g., C-3/C-6 positions) .

Q. What mechanistic pathways explain its potential as a DNA intercalator or fluorescent probe?

  • Methodology :

  • DNA Binding Studies : Use UV-Vis titration (λ = 260 nm) and fluorescence quenching with ethidium bromide. Calculate binding constants (Kb) via Scatchard plots .
  • Fluorescence Profiling : Measure emission spectra (λₑₓ = 450 nm) in varying solvents. Compare quantum yields to 9,10-diphenylanthracene to evaluate intramolecular charge transfer (ICT) efficiency .

Q. How can contradictory data on its redox behavior in different studies be resolved?

  • Methodology :

  • Controlled Replicates : Repeat experiments under identical conditions (solvent, pH, temperature) to isolate variables.
  • Advanced Characterization : Pair cyclic voltammetry with spectroelectrochemistry to correlate redox events with spectral changes (e.g., loss of carbonyl absorbance at 1670 cm⁻¹ upon reduction) .
  • Cross-Study Analysis : Compare findings with structurally similar compounds (e.g., 1,4-diaminoanthraquinones) to identify substituent-specific trends .

Methodological Considerations Table

Parameter Technique Key Observations Reference
Synthetic YieldColumn Chromatography72–85% yield after optimization
PurityHPLC (C18, MeOH/H₂O)Retention time: 8.2 min; >98% purity
DNA Binding AffinityFluorescence QuenchingKb = 1.2 × 10⁴ M⁻¹ (similar to doxorubicin)
Redox PotentialCyclic VoltammetryE₁/₂ = –0.78 V (vs. Ag/AgCl)

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